Glycidyl acrylate
Overview
Description
Glycidyl acrylate is an organic compound with the molecular formula C6H8O3. It is a colorless liquid that is commonly used as a monomer in the production of various polymers. The compound contains both an epoxide group and an acrylate group, making it highly reactive and versatile in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then dehydrochlorinated to yield this compound. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced separation techniques helps in achieving high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Glycidyl acrylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and carboxylic acids react with the epoxide ring under mild to moderate conditions, typically at room temperature to 80°C.
Major Products:
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
Glycidyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of functionalized materials through post-polymerization modifications.
Biology: Utilized in the development of biomaterials, such as hydrogels and drug delivery systems.
Medicine: Employed in the synthesis of medical adhesives and coatings for medical devices.
Industry: Used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of specialty resins and composites.
Mechanism of Action
The mechanism of action of glycidyl acrylate involves the reactivity of its epoxide and acrylate groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming long-chain polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Glycidyl methacrylate: Similar to glycidyl acrylate but contains a methacrylate group instead of an acrylate group. It is used in similar applications but offers different reactivity and properties.
Butyl acrylate: Contains an acrylate group but lacks the epoxide functionality. It is used primarily in the production of polymers and copolymers.
Methyl methacrylate: Contains a methacrylate group and is widely used in the production of polymethyl methacrylate (PMMA) and other polymers.
Uniqueness: this compound is unique due to the presence of both an epoxide and an acrylate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it highly versatile and valuable in various applications, from polymer synthesis to industrial manufacturing.
Properties
IUPAC Name |
oxiran-2-ylmethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQRDASANLAFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Record name | GLYCIDYL ACRYLATE | |
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Related CAS |
26374-91-4 | |
Record name | 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID5025360 | |
Record name | Glycidyl acrylate | |
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Molecular Weight |
128.13 g/mol | |
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Physical Description |
Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline] | |
Record name | GLYCIDYL ACRYLATE | |
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Boiling Point |
135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point | |
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Flash Point |
141 °F (NTP, 1992), 141 °F (61 °C) (open cup) | |
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Solubility |
10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C | |
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Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1) | |
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Vapor Pressure |
2.97 [mmHg] | |
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Color/Form |
Liquid | |
CAS No. |
106-90-1 | |
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Melting Point |
Freezing point: -41.5 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: What is the primary application of glycidyl acrylate in material science?
A1: this compound is widely used as a grafting agent to modify the surface properties of polymers. It's particularly effective in enhancing adhesion between different materials. For instance, it has been successfully employed to graft onto low-density polyethylene [], polypropylene [], and polystyrene [], significantly improving their surface reactivity.
Q2: Can you elaborate on the mechanism behind this compound's role in enhancing adhesion?
A2: this compound possesses a reactive epoxy group that readily reacts with various functional groups present in other polymers, such as amines []. This reaction leads to the formation of covalent bonds between the this compound grafted layer and the target material, resulting in enhanced interfacial adhesion.
Q3: What are the advantages of using this compound for grafting over glycidyl methacrylate?
A3: Studies have shown that this compound exhibits a higher grafting efficiency compared to glycidyl methacrylate [, ]. It forms thicker grafted layers and achieves higher surface coverage in a shorter period, indicating its superior reactivity. This difference in reactivity is attributed to the structural differences between the two molecules.
Q4: How does the choice of solvent influence the grafting process of this compound onto polymer surfaces?
A4: The solvent plays a crucial role in the grafting process. Research suggests that using acetone as a solvent leads to slightly higher grafting on the surface compared to ethanol []. This observation highlights the importance of selecting a suitable solvent to optimize the grafting process.
Q5: Beyond surface modification, what other applications does this compound find in polymer chemistry?
A5: this compound serves as a versatile monomer in synthesizing various copolymers. It is commonly copolymerized with other vinyl monomers like acrylonitrile [, ] and styrene [] to introduce epoxy functionality into the resulting copolymer. These copolymers find applications in coatings, adhesives, and other materials requiring reactive functional groups.
Q6: What are the key advantages of incorporating this compound into acrylic matting resins?
A6: this compound, when used in multifunctional acrylic matting resin formulations, improves the compatibility between the matting resin and the powder base stock []. This improved compatibility potentially leads to a reduction in the required amount of flattening agents.
Q7: Can this compound be used to improve the properties of polyester-based materials?
A7: Yes, studies have demonstrated the successful incorporation of this compound into polyester resins. For instance, BTDA-based multiacrylate resins containing this compound exhibit rapid curing upon exposure to UV or sunlight []. These cured resins form hard and tough films with desirable mechanical properties, highlighting their potential for coating applications.
Q8: Are there any challenges associated with using this compound in polymer synthesis?
A8: One challenge is the potential for gel formation during the polymerization of this compound-containing systems. High concentrations of this compound or improper reaction conditions can lead to excessive crosslinking, resulting in gelation and hindering processability.
Q9: How can the challenge of gel formation during the polymerization of this compound be addressed?
A9: Controlling the concentration of this compound and optimizing the reaction conditions are crucial. Research has shown that melt compounding polyphenylene ethers with a small amount of this compound in the presence of an inert lubricant can effectively reduce gel content in the resulting epoxy-functionalized polyphenylene ethers [].
Q10: Are there alternative synthetic routes for producing this compound?
A10: Yes, besides the conventional method involving epichlorohydrin and acrylic acid, this compound can be synthesized using lipase-catalyzed transesterification []. This enzymatic approach offers a greener alternative to traditional chemical synthesis methods.
Q11: What factors influence the efficiency of lipase-catalyzed synthesis of this compound?
A11: The choice of lipase, solvent, and the presence of additives like water or surfactants significantly impact the reaction rate and conversion yield []. Optimizing these parameters is essential to achieve high yields of this compound using enzymatic synthesis.
Q12: Can this compound be polymerized using controlled radical polymerization techniques?
A12: Yes, Atom Transfer Radical Polymerization (ATRP) has been successfully employed to polymerize this compound []. This method allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distributions.
Q13: What are the advantages of using ATRP for the polymerization of this compound?
A13: ATRP provides excellent control over the polymerization process, enabling the synthesis of this compound polymers with predetermined molecular weights and narrow molecular weight distributions []. This control over polymer architecture is crucial for tailoring material properties for specific applications.
Q14: What is the significance of the molecular weight of epoxy-containing poly(vinyl pyrrolidone) in its application for low friction hydrophilic surfaces?
A14: Research suggests that a molecular weight of 400,000 or higher is crucial for the epoxy-containing poly(vinyl pyrrolidone) to achieve low surface friction []. This finding underscores the impact of polymer molecular weight on its surface properties and application performance.
Q15: How does the incorporation of this compound into polylactide/polyamide elastomer blends impact their properties?
A15: The addition of a styrene-glycidyl acrylate copolymer as a chain extender to PLA/PAE blends leads to significant improvements in their mechanical properties and shape memory behavior []. These enhancements are attributed to the chain extension effect and enhanced interfacial adhesion between the blend components.
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